molecular formula C17H16ClFO B1324034 4-Tert-butyl-3'-chloro-4'-fluorobenzophenone CAS No. 951890-25-8

4-Tert-butyl-3'-chloro-4'-fluorobenzophenone

Cat. No.: B1324034
CAS No.: 951890-25-8
M. Wt: 290.8 g/mol
InChI Key: VNDGIMUCCZSNNK-UHFFFAOYSA-N
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Description

4-Tert-butyl-3’-chloro-4’-fluorobenzophenone is an organic compound with the molecular formula C17H16ClFO It is a member of the benzophenone family, characterized by the presence of a ketone functional group attached to two aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butyl-3’-chloro-4’-fluorobenzophenone typically involves Friedel-Crafts acylation reactions. One common method includes the reaction of 4-tert-butylbenzoyl chloride with 3-chloro-4-fluorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of 4-Tert-butyl-3’-chloro-4’-fluorobenzophenone follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure consistent product quality. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl-3’-chloro-4’-fluorobenzophenone can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions.

    Reduction Reactions: The ketone group can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in diethyl ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed

    Substitution: Formation of substituted benzophenone derivatives.

    Reduction: Formation of 4-tert-butyl-3’-chloro-4’-fluorobenzhydrol.

    Oxidation: Formation of carboxylic acids or other oxidized products.

Scientific Research Applications

4-Tert-butyl-3’-chloro-4’-fluorobenzophenone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Tert-butyl-3’-chloro-4’-fluorobenzophenone depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the ketone group allows it to participate in hydrogen bonding and other interactions with target molecules. The chloro and fluoro substituents can influence its lipophilicity and binding affinity to molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-Tert-butyl-3’-chloro-5’-fluorobenzophenone
  • 4-Tert-butyl-4’-chloro-3’-fluorobenzophenone
  • 4-Tert-butyl-3’-bromo-4’-fluorobenzophenone

Uniqueness

4-Tert-butyl-3’-chloro-4’-fluorobenzophenone is unique due to the specific positioning of its substituents, which can significantly affect its chemical reactivity and physical properties. The combination of tert-butyl, chloro, and fluoro groups provides a distinct profile that can be advantageous in various applications, particularly in the synthesis of specialized organic compounds and materials.

Properties

IUPAC Name

(4-tert-butylphenyl)-(3-chloro-4-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClFO/c1-17(2,3)13-7-4-11(5-8-13)16(20)12-6-9-15(19)14(18)10-12/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNDGIMUCCZSNNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001175634
Record name (3-Chloro-4-fluorophenyl)[4-(1,1-dimethylethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001175634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951890-25-8
Record name (3-Chloro-4-fluorophenyl)[4-(1,1-dimethylethyl)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951890-25-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Chloro-4-fluorophenyl)[4-(1,1-dimethylethyl)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001175634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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